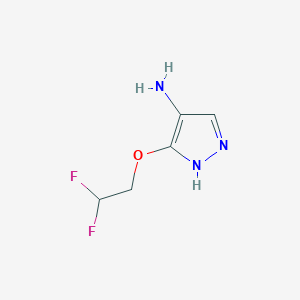
3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a difluoroethoxy group and an amine group, which contribute to its distinct chemical behavior and reactivity.
Aplicaciones Científicas De Investigación
3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine is the ryanodine receptors (RyRs) . RyRs are selective ion channels that regulate the release of calcium ions, which are essential for the contraction of muscle cells .
Mode of Action
The compound interacts with its target, the ryanodine receptors, by activating them . This activation leads to the orderly release of intracellular endogenous calcium ions into the cytoplasm . The result is an effective control of most of the important lepidopteran insects and some other kinds of insects .
Biochemical Pathways
The affected biochemical pathway is the calcium signaling pathway. The activation of the ryanodine receptors leads to the release of calcium ions, which play a crucial role in various cellular processes, including muscle contraction .
Pharmacokinetics
It is known that the compound is absorbed mainly by leaves and, to a lesser extent, roots . It exhibits knockdown and residual control . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The activation of the ryanodine receptors by this compound leads to the release of calcium ions, resulting in muscle contraction . This causes paralysis in insects, leading to their death . The compound has shown better insecticidal activity against plutella xylostella and chilo suppressalis than the commercial chlorantraniliprole .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is mobile in the environment, which can affect its distribution and efficacy . Furthermore, the compound is considered environmentally and ecologically safe , making it suitable for integrated insect management .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine typically involves the introduction of the difluoroethoxy group to a pyrazole precursor. One common method is the nucleophilic substitution reaction where a suitable pyrazole derivative reacts with a difluoroethoxy reagent under controlled conditions. The reaction often requires a base to facilitate the substitution and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. Additionally, purification steps like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2-Difluoroethoxy)-N-(5-hydroxy-8-methoxy(1,2,4)triazolo(1,5-c)pyrimidin-2-yl)-6-(trifluoromethyl)benzenesulfonamide
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
Uniqueness
3-(2,2-difluoroethoxy)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the difluoroethoxy and amine groups on the pyrazole ring allows for versatile reactivity and potential for diverse applications in research and industry.
Propiedades
IUPAC Name |
5-(2,2-difluoroethoxy)-1H-pyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3O/c6-4(7)2-11-5-3(8)1-9-10-5/h1,4H,2,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFXUGLQBUKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2889851.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2889852.png)

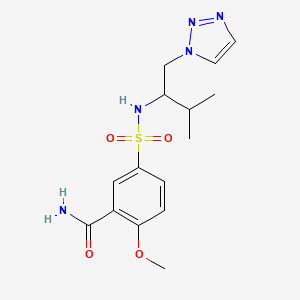

![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)

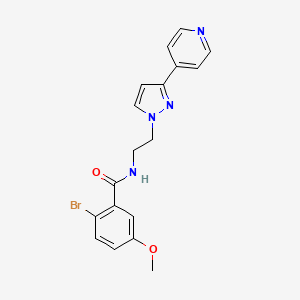
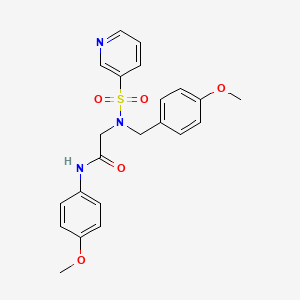
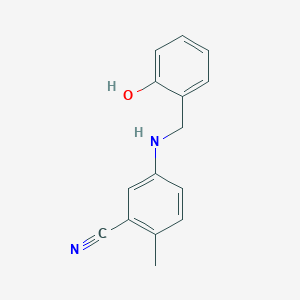
![8-ethoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2-methylpropanoate](/img/structure/B2889867.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2889869.png)
![2,4-dichloro-N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2889871.png)
